5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione 5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Brand Name: Vulcanchem
CAS No.: 5799-86-0
VCID: VC15481948
InChI: InChI=1S/C17H20N2O4S/c1-5-18-15(20)13(16(21)19(6-2)17(18)24)9-11-7-8-12(22-3)10-14(11)23-4/h7-10H,5-6H2,1-4H3
SMILES:
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.4 g/mol

5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

CAS No.: 5799-86-0

Cat. No.: VC15481948

Molecular Formula: C17H20N2O4S

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione - 5799-86-0

Specification

CAS No. 5799-86-0
Molecular Formula C17H20N2O4S
Molecular Weight 348.4 g/mol
IUPAC Name 5-[(2,4-dimethoxyphenyl)methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Standard InChI InChI=1S/C17H20N2O4S/c1-5-18-15(20)13(16(21)19(6-2)17(18)24)9-11-7-8-12(22-3)10-14(11)23-4/h7-10H,5-6H2,1-4H3
Standard InChI Key SUMARAKJUKLYDP-UHFFFAOYSA-N
Canonical SMILES CCN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)C(=O)N(C1=S)CC

Introduction

5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound with diverse potential applications in medicinal chemistry and materials science. Known by its PubChem CID 689868, this compound belongs to the class of thioxopyrimidine derivatives. It exhibits a unique molecular framework characterized by a diazinane ring substituted with sulfur and methoxybenzylidene groups.

Synthesis and Derivatives

3.1 General Synthesis

The synthesis of this compound typically involves the condensation of a thioxodihydropyrimidine derivative with a substituted benzaldehyde under acidic or basic conditions. The reaction yields the benzylidene derivative as the final product.

3.2 Derivatives

Several analogs of this compound have been synthesized by modifying the substituents on the benzylidene or diazinane ring. These derivatives have shown varied biological and chemical properties.

Biological Activity

Thioxopyrimidine derivatives like this compound are known for their biological activities:

  • Anticancer Potential: Compounds with similar frameworks have demonstrated cytotoxic effects against cancer cell lines such as HeLa and HCT-116 cells .

  • Antioxidant Properties: The presence of methoxy groups on the aromatic ring enhances radical scavenging activity.

  • Antimicrobial Activity: Sulfur-containing heterocycles often exhibit antibacterial and antifungal properties.

Computational Data

5.1 Physicochemical Properties

PropertyValue
Molecular Weight292.31 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds3

5.2 Spectroscopic Data

Spectral analysis (e.g., NMR, IR) is crucial for confirming the structure:

  • NMR (¹H): Signals corresponding to aromatic protons and methoxy groups.

  • IR Spectroscopy: Characteristic peaks for C=O (carbonyl), C=S (thiocarbonyl), and aromatic C-H stretching.

Applications

The compound's unique structure makes it suitable for several applications:

  • Drug Development: Its framework serves as a scaffold for designing anticancer and antimicrobial agents.

  • Materials Science: The sulfur-containing moiety provides potential for use in optoelectronic materials.

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